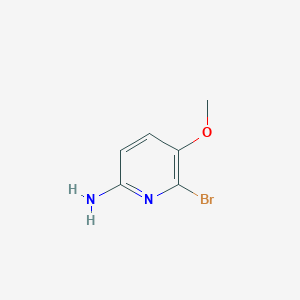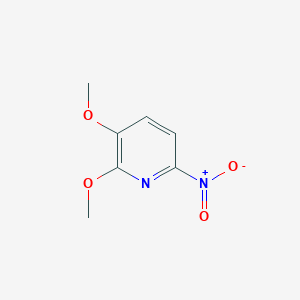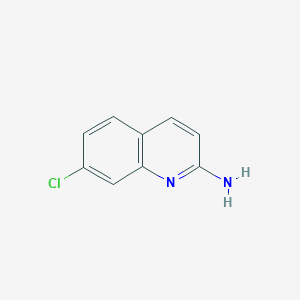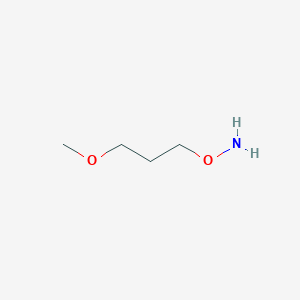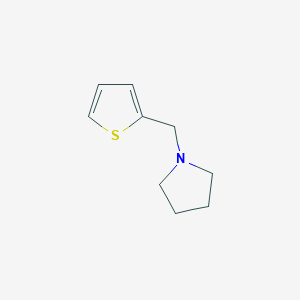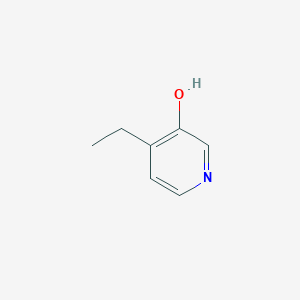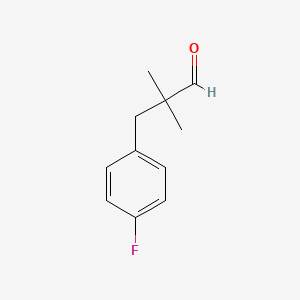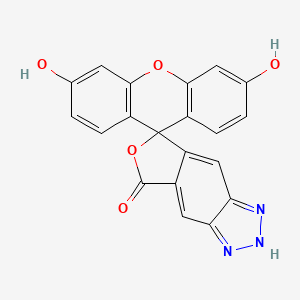
4,5-Diaminofluoresceintriazol
Übersicht
Beschreibung
4,5-Diaminofluorescein triazole (DAF-2T) is a fluorescent detector for nitric oxide (NO) in cells and tissues . It is widely used due to its sensitivity, non-cytotoxicity, and specificity . In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent DAF-2 triazole .
Molecular Structure Analysis
The molecular structure of 4,5-Diaminofluorescein triazole is C20H11N3O5 . The structure can be found in the PubChem database .
Physical And Chemical Properties Analysis
4,5-Diaminofluorescein triazole is a brown to black solid . It has a molecular weight of 362.34 and a chemical formula of C20H14N2O5 . It is soluble in DMSO .
Wissenschaftliche Forschungsanwendungen
Bestimmung und Bildgebung von Stickstoffmonoxid
4,5-Diaminofluoresceintriazol wird aufgrund seiner Empfindlichkeit, Nicht-Zytotoxizität und Spezifität häufig zur Bestimmung und Bildgebung von Stickstoffmonoxid (NO) verwendet. In Gegenwart von Sauerstoff nitrosiert NO und NO-verwandte reaktive Stickstoffspezies 4,5-Diaminofluorescein, wodurch das stark fluoreszierende DAF-2-Triazol (DAF-2T) entsteht .
Messung von NO in menschlichen Endothelzellen
Die Verbindung wurde eingesetzt, um geringe Mengen an Stickstoffmonoxid zu messen, die in vitro aus menschlichen Endothelzellen freigesetzt werden, und bietet eine zuverlässige Methode zur Untersuchung der physiologischen und pathologischen Rollen von NO .
Interferenz mit NO-Messungen
Forschungen haben gezeigt, dass 4,5-Diaminofluorescein mit Dehydroascorbinsäure und Ascorbinsäure reagieren kann, was bei der Messung von NO eine wichtige Überlegung ist, um ungenaue Ergebnisse zu vermeiden .
Pharmakologische Anwendungen
Triazole und ihre Derivate, einschließlich this compound, haben signifikante biologische Eigenschaften. Sie zeigen antimikrobielle, antivirale, antituberkulare, antikanker-, antikonvulsive, analgetische, antioxidative, entzündungshemmende und antidepressive Aktivitäten .
Wirkmechanismus
Target of Action
4,5-Diaminofluorescein triazole, also known as 3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one, primarily targets nitric oxide (NO) in cells and tissues . Nitric oxide plays a crucial role in various biological functions in the cardiovascular system, the central and peripheral nervous system, the reproductive system, and the immune system .
Mode of Action
In the presence of oxygen, NO and NO-related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent 4,5-Diaminofluorescein triazole .
Biochemical Pathways
The reactions of 4,5-Diaminofluorescein with DHA and AA are particularly significant because DHA and AA often colocalize with nitric-oxide synthase in the central nervous, cardiovascular, and immune systems . This indicates the importance of understanding this chemistry. NO is normally generated via an enzymatically regulated pathway with the conversion of L-arginine to citrulline by a family of at least three distinct nitric-oxide synthase (NOS) enzymes .
Pharmacokinetics
Its solubility in dmso is known , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 4,5-Diaminofluorescein triazole is the production of a highly fluorescent compound that can be used for the detection and imaging of NO in cells and tissues . This fluorescence allows for the visualization and quantification of NO, providing a useful tool for studying the role of NO in various biological processes .
Action Environment
The action of 4,5-Diaminofluorescein triazole can be influenced by the presence of other compounds in the environment. For example, the presence of DHA and AA can affect the formation of the fluorescent product . . Therefore, the cellular environment and the presence of other compounds can significantly influence the action, efficacy, and stability of 4,5-Diaminofluorescein triazole.
Biochemische Analyse
Biochemical Properties
4,5-Diaminofluorescein triazole plays a crucial role in biochemical reactions involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction occurs with nitric oxide synthase (NOS) enzymes, which produce nitric oxide from L-arginine. In the presence of oxygen, nitric oxide and related reactive nitrogen species nitrosate 4,5-diaminofluorescein to yield the highly fluorescent 4,5-diaminofluorescein triazole . This interaction is essential for the detection and imaging of nitric oxide in biological samples.
Cellular Effects
4,5-Diaminofluorescein triazole influences various cellular processes by enabling the visualization of nitric oxide production. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, nitric oxide is involved in the regulation of vascular tone, neurotransmission, and immune responses. By using 4,5-diaminofluorescein triazole, researchers can monitor changes in nitric oxide levels and study its impact on cellular functions . This compound has been used to visualize nitric oxide production in different cell types, including endothelial cells, neurons, and immune cells.
Molecular Mechanism
The molecular mechanism of 4,5-diaminofluorescein triazole involves its reaction with nitric oxide to form the fluorescent triazole derivative. This reaction is facilitated by the presence of oxygen and results in the nitrosation of 4,5-diaminofluorescein . The formation of 4,5-diaminofluorescein triazole is highly specific to nitric oxide and its related reactive nitrogen species. This specificity allows for accurate detection and imaging of nitric oxide in biological samples. Additionally, the fluorescence intensity of 4,5-diaminofluorescein triazole is directly proportional to the concentration of nitric oxide, making it a reliable indicator of nitric oxide levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-diaminofluorescein triazole can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C and protected from light . Its fluorescence can diminish over time, especially if exposed to light or higher temperatures. Long-term studies have shown that 4,5-diaminofluorescein triazole can provide consistent results for nitric oxide detection in both in vitro and in vivo experiments, as long as proper storage and handling protocols are followed .
Dosage Effects in Animal Models
The effects of 4,5-diaminofluorescein triazole in animal models vary with different dosages. At lower doses, the compound effectively detects nitric oxide production without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any harmful effects on the animals.
Metabolic Pathways
4,5-Diaminofluorescein triazole is involved in metabolic pathways related to nitric oxide production and detection. It interacts with nitric oxide synthase enzymes, which catalyze the conversion of L-arginine to nitric oxide and citrulline . The presence of 4,5-diaminofluorescein triazole allows researchers to monitor changes in nitric oxide levels and study its role in various metabolic processes. Additionally, the compound can affect metabolic flux and metabolite levels by providing insights into nitric oxide-related biochemical pathways.
Transport and Distribution
Within cells and tissues, 4,5-diaminofluorescein triazole is transported and distributed based on its interactions with transporters and binding proteins. The compound is membrane-impermeable, which means it remains localized within the cells where it is introduced . This localization is crucial for accurate detection and imaging of nitric oxide production. The distribution of 4,5-diaminofluorescein triazole within cells can be influenced by factors such as cellular uptake mechanisms and intracellular binding interactions.
Subcellular Localization
The subcellular localization of 4,5-diaminofluorescein triazole is primarily determined by its interaction with nitric oxide and related reactive nitrogen species. The compound is often found in regions where nitric oxide production is active, such as the cytoplasm and specific organelles . The targeting signals and post-translational modifications of 4,5-diaminofluorescein triazole can direct it to specific compartments within the cell, allowing for precise detection and imaging of nitric oxide at the subcellular level.
Eigenschaften
IUPAC Name |
3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-9-1-3-12-17(5-9)27-18-6-10(25)2-4-13(18)20(12)14-8-16-15(21-23-22-16)7-11(14)19(26)28-20/h1-8,24-25H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDGLGMJJDMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=CC6=NNN=C6C=C5C(=O)O4)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4,5-diaminofluorescein diacetate (DAF-2 DA) enable the visualization of nitric oxide (NO) production in neuronal tissues?
A1: DAF-2 DA is a cell-permeable fluorescent probe that reacts with nitric oxide (NO) to form the fluorescent product, DAF-2T. This reaction allows researchers to visualize NO production within cells and tissues. The study confirmed the formation of DAF-2T from DAF-2 DA in tissues and cells using both capillary electrophoresis and mass spectrometry. []
Q2: What distinct patterns of fluorescence were observed in Aplysia neurons loaded with DAF-2 DA, and what do these patterns suggest about NO production within these neurons?
A2: The study observed three distinct patterns of fluorescence in neurons exposed to DAF-2 DA:
- Uniform fluorescence: This pattern was observed in neurons located in regions of the Aplysia cerebral ganglion previously identified as positive for nitric oxide synthase (NOS). This suggests widespread NO production in these neurons. []
- Intracellular fluorescent puncta: Observed in buccal neurons, these puncta (1.5 ± 0.7 µm in diameter) increased in number with L-arginine (NOS substrate) preincubation and disappeared with L-NAME (NOS inhibitor) pre-exposure. This strongly suggests localized, NOS-dependent NO production at these intracellular sites. []
- Surface fluorescent puncta: Observed on the surface of R2 neurons and at the terminals of cultured bag cell neurons. Interestingly, the fluorescence in these locations was not affected by L-arginine or L-NAME, suggesting a source of fluorescence distinct from NOS-dependent NO production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



